1-methyl-N-(1-phenylethyl)piperidin-4-amine
Overview
Description
1-methyl-N-(1-phenylethyl)piperidin-4-amine is an organic compound with a complex structure that includes both piperidine and phenylethylamine moieties
Preparation Methods
The synthesis of 1-methyl-N-(1-phenylethyl)piperidin-4-amine typically involves multiple steps. One common method starts with the preparation of 1-methyl-4-piperidone, which is then reacted with phenylethylamine under specific conditions to yield the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-methyl-N-(1-phenylethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogenated derivatives are formed using reagents like thionyl chloride or phosphorus tribromide.
Scientific Research Applications
1-methyl-N-(1-phenylethyl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-methyl-N-(1-phenylethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
1-methyl-N-(1-phenylethyl)piperidin-4-amine can be compared with similar compounds like:
1-Methyl-4-piperidinyl)piperazine: This compound shares the piperidine moiety but differs in its overall structure and applications.
1-Methyl-4-piperidinemethanol: Another related compound, which has different functional groups and chemical properties.
(1-Methyl-piperidin-4-yl)-acetaldehyde: This compound has a similar piperidine structure but includes an aldehyde group, leading to different reactivity and applications.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of the piperidine scaffold in chemical research and industry.
Properties
IUPAC Name |
1-methyl-N-(1-phenylethyl)piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12(13-6-4-3-5-7-13)15-14-8-10-16(2)11-9-14/h3-7,12,14-15H,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLJYZIIGQDRRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCN(CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.